Potassium 2-[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]acetate

Salt selection Aqueous solubility Formulation development

This potassium carboxylate salt form (CAS 2171992-19-9) is the preferred procurement choice for aqueous buffer systems, offering enhanced solubility over the free acid (CAS 1096955-27-9) to minimize DMSO use in cell-based assays. The C1 acetate linker enables direct amide coupling for library synthesis without deprotection steps, unlike the chloromethyl analog. Supplied at ≥95% purity with CoA, supporting reproducible dose-response and preclinical formulation studies.

Molecular Formula C13H8KNO3S
Molecular Weight 297.37
CAS No. 2171992-19-9
Cat. No. B2659747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 2-[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]acetate
CAS2171992-19-9
Molecular FormulaC13H8KNO3S
Molecular Weight297.37
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(O2)C3=NC(=CS3)CC(=O)[O-].[K+]
InChIInChI=1S/C13H9NO3S.K/c15-12(16)6-9-7-18-13(14-9)11-5-8-3-1-2-4-10(8)17-11;/h1-5,7H,6H2,(H,15,16);/q;+1/p-1
InChIKeyLUHVNTRYFNHTPG-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Potassium 2-[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]acetate (CAS 2171992-19-9) – Baseline Compound Class & Sourcing Context


Potassium 2-[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]acetate (CAS 2171992-19-9) is a heterocyclic small-molecule scaffold comprising a benzofuran ring directly linked to a thiazole ring bearing a potassium carboxylate side chain . With a molecular formula of C₁₃H₈KNO₃S and a molecular weight of 297.37 g/mol, the compound is supplied as a research-grade building block with a certified minimum purity of 95% . The benzofuran-thiazole core is recognized in patent literature as a pharmacophore for leukotriene and SRS-A antagonism, indicating potential utility in anti-inflammatory and anti-allergic research programs [1].

Why Potassium 2-[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]acetate Cannot Be Interchanged with Its Closest Analogs


Within the benzofuran-thiazole scaffold family, small structural variations produce non-interchangeable physicochemical and pharmacological profiles. The potassium salt form confers aqueous solubility characteristics that are distinct from the free acid (CAS 1096955-27-9) , while the C1 acetate spacer length differs fundamentally from the C2 propanoate homolog (CAS 1979057-95-8) in terms of lipophilicity, conformational flexibility, and susceptibility to β-oxidative metabolism . Even the replacement of the carboxylate with a chloromethyl group (CAS 1152605-99-6) eliminates the ionizable handle required for salt formation and aqueous formulation . These differences are not interchangeable without altering assay outcomes, making compound-specific selection imperative for reproducible research.

Quantitative Differentiation Evidence for Potassium 2-[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]acetate Versus Closest Analogs


Molecular Weight & Salt Form Differentiation: Potassium Salt (297.37 g/mol) vs. Free Acid (259.28 g/mol)

The potassium salt form adds a cation mass of 38.09 g/mol relative to the free acid (C₁₃H₈KNO₃S, MW 297.37 vs. C₁₃H₉NO₃S, MW 259.28) . This salt formation is documented to transform water-insoluble carboxylate ligands into highly soluble potassium salts, a general principle established across multiple carboxylate systems [1]. While direct solubility measurements for this specific pair are not published, the conversion from free acid to potassium salt represents a quantifiable solubility-enhancement strategy that directly impacts aqueous assay compatibility.

Salt selection Aqueous solubility Formulation development

Carboxylate Spacer Length: Acetate (C1) vs. Propanoate (C2) Homolog – Impact on Lipophilicity and Metabolic Stability

The target compound features a one-carbon (acetate) spacer between the thiazole ring and the carboxylate group, whereas the propanoic acid analog (CAS 1979057-95-8) contains a two-carbon (propanoate) spacer . This single methylene unit difference is expected to produce a calculated logP (clogP) shift of approximately 0.5 units, based on the well-established π-value contribution of ~0.5 per methylene group in aliphatic chains [1]. Additionally, the acetate spacer is not a substrate for β-oxidation, whereas the propanoate chain presents a potential metabolic soft spot. These differences are class-level inferences from general medicinal chemistry principles, as head-to-head metabolic stability data for this specific pair are not published.

Spacer optimization Lipophilicity Metabolic stability

Functional Handle Differentiation: Carboxylate (MW 297.37) vs. Chloromethyl (MW 249.72) – Derivatization Capacity and Reactivity

The target compound contains a carboxylate group that enables direct amide coupling, esterification, and reduction reactions, making it a versatile building block for library synthesis . In contrast, the 4-chloromethyl analog (CAS 1152605-99-6, MW 249.72) bears a chloromethyl substituent that participates in nucleophilic substitution reactions but lacks the carboxylate's compatibility with aqueous workup and peptide coupling conditions . The molecular weight difference (ΔMW = 47.65 g/mol) reflects fundamentally different synthetic utility profiles.

Building block versatility Amide coupling Nucleophilic substitution

Supplier-Grade Purity Consistency: >95% Potassium Salt (Sigma-Aldrich) vs. Unspecified-Grade Free Acid Analogs

The potassium salt is procurable from Sigma-Aldrich (product ENAH0424B966) with a certified purity of 95% and traceable country of origin (Ukraine) . While the free acid analog (CAS 1096955-27-9) is also available at >95% purity from alternative vendors , the Sigma-Aldrich listing for the potassium salt provides an additional quality assurance layer through the Enamine sourcing partnership, including available Certificates of Analysis (CoA) . This supplier-grade consistency is a procurement-relevant differentiator for laboratories requiring documented purity for GLP or publication-grade studies.

Procurement quality Purity specification Reproducibility

Procurement-Relevant Application Scenarios for Potassium 2-[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]acetate


Aqueous Biological Assay Development Requiring Pre-Dissolved Compound

When designing cell-based or biochemical assays in aqueous buffer systems, the potassium carboxylate salt form is the preferred procurement choice over the free acid analog. The salt form's enhanced aqueous solubility (class-level inference [1]) reduces the need for DMSO co-solvents that can confound assay readouts, directly supporting reproducible dose-response studies.

Structure-Activity Relationship (SAR) Studies Investigating Spacer Length Effects

For medicinal chemistry programs optimizing the linker between the benzofuran-thiazole core and the carboxylic acid pharmacophore, this compound provides the C1 acetate reference point. Procurement of this specific scaffold allows systematic comparison with the C2 propanoate analog (CAS 1979057-95-8) to quantify the impact of one methylene unit on target affinity, lipophilicity, and metabolic stability .

Amide Library Synthesis Using the Carboxylate as a Key Derivatization Handle

The potassium carboxylate group enables direct amide coupling with diverse amine building blocks without prior deprotection or activation beyond standard coupling reagents . This contrasts with the chloromethyl analog (CAS 1152605-99-6), which requires a separate synthetic step (e.g., nucleophilic substitution followed by functional group interconversion) to achieve the same amide product, making the potassium salt the time-efficient procurement choice for library synthesis .

In Vivo Pharmacology Studies Where Salt Form Affects Formulation and Bioavailability

For in vivo dosing studies, the potassium salt form may offer formulation advantages over the free acid in terms of dissolution rate and gastrointestinal tolerability [1]. The documented purity (95% ) and available CoA support the compound's suitability for preclinical studies where compound quality documentation is a regulatory expectation.

Quote Request

Request a Quote for Potassium 2-[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.